tert-Butyl (3-cyano-4-hydroxyphenyl)carbamate
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Overview
Description
tert-Butyl (3-cyano-4-hydroxyphenyl)carbamate: is an organic compound with the molecular formula C18H18N2O3 . It is characterized by the presence of a tert-butyl group, a cyano group, and a hydroxyphenyl group attached to a carbamate structure. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl (3-cyano-4-hydroxyphenyl)carbamate typically begins with 4-aminophenol and di-tert-butyl dicarbonate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in a solvent like methanol. The mixture is stirred at room temperature for several hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scales. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3-cyano-4-hydroxyphenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or phenols.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism by which tert-Butyl (3-cyano-4-hydroxyphenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl (4-hydroxyphenyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
Uniqueness:
- The presence of the cyano group in tert-Butyl (3-cyano-4-hydroxyphenyl)carbamate distinguishes it from other similar compounds, providing unique reactivity and potential applications.
- The combination of the hydroxyphenyl and cyano groups allows for specific interactions and reactions that are not possible with other carbamates .
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
554409-15-3 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl N-(3-cyano-4-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-4-5-10(15)8(6-9)7-13/h4-6,15H,1-3H3,(H,14,16) |
InChI Key |
HKAUAHVWKXYUDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C#N |
Origin of Product |
United States |
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